![molecular formula C14H19NO B14626791 (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 57269-11-1](/img/structure/B14626791.png)
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a hexahydro-furo-pyrrole core with a phenylethyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the generation of carbonyl ylides through blue LED irradiation of aryl diazoacetates in the presence of aldehydes. The resulting ylides undergo [3+2] cycloaddition with substituted maleimides to afford the desired compound in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include aryl diazoacetates, aldehydes, and substituted maleimides. Blue LED irradiation is a notable condition for the generation of carbonyl ylides .
Major Products
Wissenschaftliche Forschungsanwendungen
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical intermediates and final products.
Wirkmechanismus
The mechanism of action of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with molecular targets such as poly ADP ribose polymerase (PARP). The compound acts as a PARP inhibitor, which can lead to the inhibition of cancer cell proliferation . The molecular pathways involved include the disruption of DNA repair mechanisms, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the phenylethyl substituent.
4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: This compound is another derivative with potential anticancer properties.
Uniqueness
The uniqueness of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole lies in its phenylethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
57269-11-1 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
(3aR,6aS)-5-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C14H19NO/c1-2-4-12(5-3-1)6-7-15-8-13-10-16-11-14(13)9-15/h1-5,13-14H,6-11H2/t13-,14+ |
InChI-Schlüssel |
UGMXNBZKUPCRSD-OKILXGFUSA-N |
Isomerische SMILES |
C1[C@@H]2COC[C@@H]2CN1CCC3=CC=CC=C3 |
Kanonische SMILES |
C1C2COCC2CN1CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


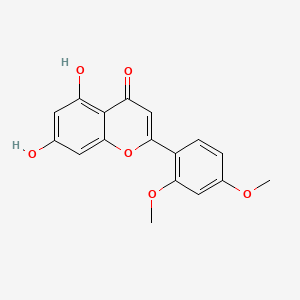
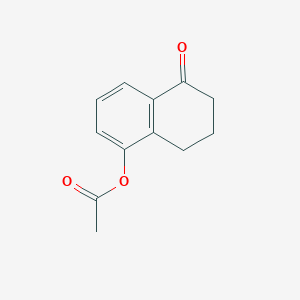
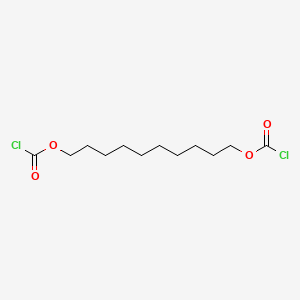

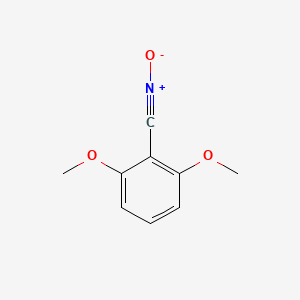
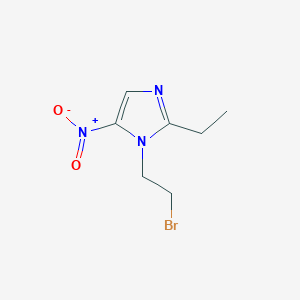
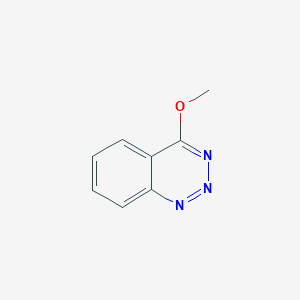
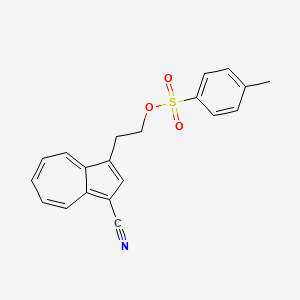
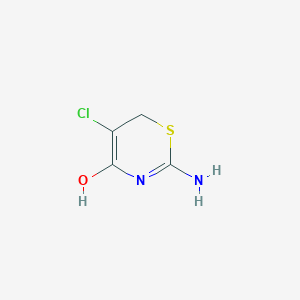
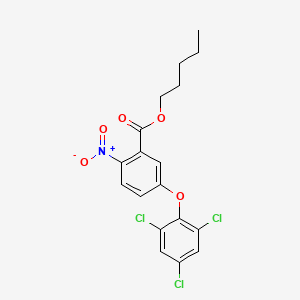
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
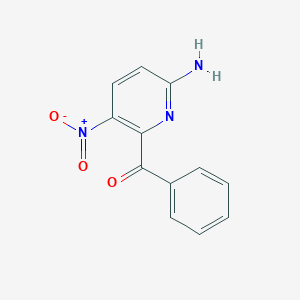

![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
